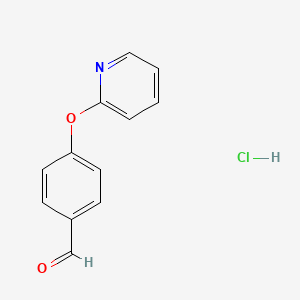

4-(Pyridin-2-yloxy)benzaldehyde hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yloxy)benzaldehyde hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are enhanced to ensure the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(Pyridin-2-yloxy)benzaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: 4-(Pyridin-2-yloxy)benzoic acid.

Reduction: 4-(Pyridin-2-yloxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

4-(Pyridin-2-yloxy)benzaldehyde hydrochloride is primarily used as an intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its structure allows for modifications that enhance the efficacy and specificity of drugs targeting conditions such as depression and anxiety. For instance, the compound has been utilized in the development of phosphodiesterase inhibitors, which play a crucial role in modulating cellular signaling pathways relevant to inflammation and mood regulation .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules. It is involved in various reactions, including nucleophilic substitutions and coupling reactions, facilitating the creation of diverse chemical entities. Researchers have reported its utility in generating substituted phenolic compounds that are valuable in materials science and medicinal chemistry .

Development of Fluorescent Probes

The compound is also prominent in the development of fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes with high specificity and sensitivity. The incorporation of this compound into fluorescent systems enables researchers to study dynamic biological interactions in real time, contributing to advancements in cellular biology and drug discovery .

Material Science Applications

In material science, this compound contributes to the creation of new materials with enhanced properties such as conductivity and stability. These materials are crucial for applications in electronics and nanotechnology. For example, modifications of this compound have led to innovations in polymer science, where it is used to synthesize polymers with improved thermal and electrical properties .

Case Study 1: Pharmaceutical Development

A study focused on developing selective phosphodiesterase 4 inhibitors highlighted the role of this compound as a key intermediate. The synthesized compounds demonstrated significant potency against PDE4, showcasing the compound's importance in creating effective anti-inflammatory agents .

Case Study 2: Fluorescent Imaging

Research involving the design of fluorescent probes utilized this compound to create a novel imaging agent for tracking cellular processes. The study demonstrated that the probes could effectively label specific cell types, providing insights into cellular dynamics during disease progression .

Mecanismo De Acción

The mechanism of action of 4-(Pyridin-2-yloxy)benzaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function. The pyridin-2-yloxy group can enhance the compound’s binding affinity and specificity for its targets .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Pyridin-3-yloxy)benzaldehyde hydrochloride

- 4-(Pyridin-4-yloxy)benzaldehyde hydrochloride

- 4-(Pyrimidin-2-yloxy)benzaldehyde hydrochloride

Uniqueness

4-(Pyridin-2-yloxy)benzaldehyde hydrochloride is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridin-2-yloxy group allows for distinct interactions with molecular targets compared to its isomers .

Actividad Biológica

4-(Pyridin-2-yloxy)benzaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes its synthesis, biological mechanisms, and various applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloropyridine in the presence of a base, such as potassium carbonate, under elevated temperatures using an organic solvent like dimethylformamide. The product is subsequently treated with hydrochloric acid to yield the hydrochloride salt.

Chemical Structure

- Chemical Formula : CHClNO

- Molecular Weight : 235.66 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein function. Additionally, the pyridin-2-yloxy group enhances binding affinity and specificity for these targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing effective inhibition at certain concentrations. For instance, studies have reported minimum inhibitory concentrations (MICs) that suggest potential use as an antimicrobial agent in therapeutic applications.

Antiviral Potential

The compound has also been investigated for its antiviral activity. In vitro studies have demonstrated that it can inhibit viral replication, particularly against viruses such as SARS-CoV-2. The mechanism involves interference with viral proteases, crucial for viral replication processes .

Case Studies and Research Findings

- Antiviral Activity Against SARS-CoV-2 :

- Enzyme Inhibition Studies :

- Cytotoxicity Assessments :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC (µM) | Notes |

|---|---|---|---|

| 4-(Pyridin-3-yloxy)benzaldehyde | Moderate antiviral activity | 10 - 20 | Similar structure but different position |

| 4-(Pyrimidin-2-yloxy)benzaldehyde | Anti-inflammatory properties | 5 - 15 | Exhibits higher selectivity against COX |

| 4-(Pyridin-4-yloxy)benzaldehyde | Low antibacterial activity | >50 | Less effective compared to pyridin-2 variant |

Propiedades

IUPAC Name |

4-pyridin-2-yloxybenzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2.ClH/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12;/h1-9H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSVMCIFFNAZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590017 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172759-99-7 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.